molecular formula C8H12O B12614817 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- CAS No. 918131-42-7

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl-

Cat. No.: B12614817
CAS No.: 918131-42-7
M. Wt: 124.18 g/mol
InChI Key: GQZADPADHNCYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and ethenyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

918131-42-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethenyl-2-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-3-8(9)6-4-5-7(8)2/h3,5,9H,1,4,6H2,2H3

InChI Key

GQZADPADHNCYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC1(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.